[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (DMDO) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a crystalline solid with a molecular weight of 149.14 g/mol and a melting point of 64–66 °C. DMDO is an aromatic compound with a pungent odor, and it is a colorless, water-soluble liquid. DMDO is a versatile building block for the synthesis of other compounds, and its properties make it a useful reagent for various chemical reactions. In scientific research, DMDO has been used to study the mechanism of action of enzymes and to investigate the biochemical and physiological effects of various compounds. In laboratory experiments, DMDO has been used as a solvent and as a reagent for various reactions. In
Scientific Research Applications
Synthesis and Chemical Reactivity
"[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol" and its analogs have been a subject of extensive research due to their interesting chemical properties and potential applications. Researchers have developed various synthetic routes and explored the chemical reactivity of this compound and related oxadiazoles. Bohle and Perepichka (2009) described a synthetic route for 3-oxo-4-amino-1,2,3-oxadiazole, noting its stability and potential for further derivative formation, including a dimethylamino analogue (Bohle & Perepichka, 2009). Similarly, Wu et al. (2000) synthesized various 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles, showcasing the versatility of oxadiazole derivatives (Wu et al., 2000).
Photoreactivity and Applications in Material Science
The photoreactivity of 1,2,4-oxadiazoles, including analogs of "[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol," has been a focal point for researchers aiming to develop new materials and methodologies. Buscemi, Pace, and Vivona (2000, 2001) contributed significantly to this field by investigating the photochemical synthesis of various 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, thus opening up new pathways for creating fluorinated heterocyclic compounds (Buscemi, Pace, & Vivona, 2000), (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Biomedical and Antibacterial Properties
Oxadiazoles, including dimethylamino derivatives, have been studied for their potential biomedical applications, particularly for their antibacterial properties. Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives and tested their effectiveness against S. aureus, showing that these compounds have promising antibacterial activities (Li, Dan, & Fu, 2008). Malhotra et al. (2013) also synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in therapeutic applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on the specific disease-causing organism they are designed to combat.
Mode of Action
Similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are known to act as carboxyl activating agents for the coupling of primary amines to yield amide bonds
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 878±230 °C, and its predicted density is 0906±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown potential as anti-infective agents, suggesting that [3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol may have similar effects .
Action Environment
It’s worth noting that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This suggests that the concentration of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol may influence its action and efficacy.
properties
IUPAC Name |
[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNCBBVKTZJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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